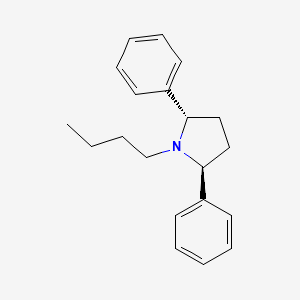
Pyrrolidine, 1-butyl-2,5-diphenyl-, (2S,5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-butyl-2,5-diphenyl-, (2S,5S)- is a chiral compound with a pyrrolidine ring structure. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry . The compound’s unique structure, featuring a five-membered nitrogen-containing ring, makes it a valuable scaffold in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine derivatives typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors . One common method is the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This reaction is carried out at a temperature of 165–200°C and a pressure of 17–21 MPa in a continuous tube reactor .
Industrial Production Methods: Industrial production of pyrrolidine involves multistage purification and separation by extractive and azeotropic distillation . The catalyst is arranged as a fixed-bed, and the conversion is carried out in the downflow mode .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution . For example, the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Common Reagents and Conditions: Common reagents used in these reactions include oxidants and additives that can tune the selectivity of the products . The reaction conditions often involve specific temperatures and pressures to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles . These products are valuable intermediates in the synthesis of various bioactive compounds .
Scientific Research Applications
Pyrrolidine, 1-butyl-2,5-diphenyl-, (2S,5S)- has numerous scientific research applications. It is used in the study of biomolecules directly in living cells and for functional EPR and NMR tomography in vivo . The compound’s resistance to reduction with biogenic antioxidants and enzymatic systems makes it a valuable molecular tool . Additionally, pyrrolidine derivatives have shown significant biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mechanism of Action
The mechanism of action of pyrrolidine derivatives involves their interaction with specific molecular targets and pathways. The stereochemistry of the pyrrolidine ring plays a crucial role in determining the biological profile of the compound . The different stereoisomers and spatial orientation of substituents can lead to different binding modes to enantioselective proteins . This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Pyrrolidine, 1-butyl-2,5-diphenyl-, (2S,5S)- can be compared with other similar compounds such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and stereochemistry . The unique stereochemistry of Pyrrolidine, 1-butyl-2,5-diphenyl-, (2S,5S)- contributes to its distinct biological activities and makes it a valuable scaffold in drug discovery .
Properties
CAS No. |
650607-91-3 |
|---|---|
Molecular Formula |
C20H25N |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
(2S,5S)-1-butyl-2,5-diphenylpyrrolidine |
InChI |
InChI=1S/C20H25N/c1-2-3-16-21-19(17-10-6-4-7-11-17)14-15-20(21)18-12-8-5-9-13-18/h4-13,19-20H,2-3,14-16H2,1H3/t19-,20-/m0/s1 |
InChI Key |
RNYMDGBOXMIHOM-PMACEKPBSA-N |
Isomeric SMILES |
CCCCN1[C@@H](CC[C@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCCCN1C(CCC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


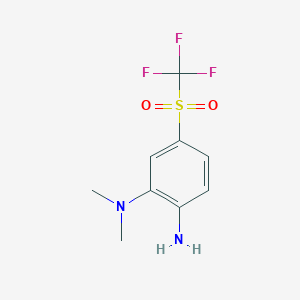
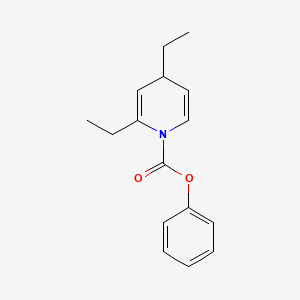
![1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene](/img/structure/B12607839.png)
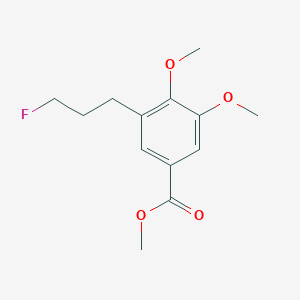
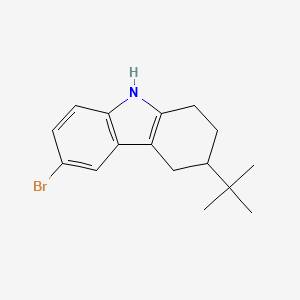
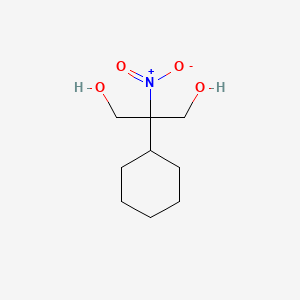
![1-[(4-Fluorobutyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12607863.png)


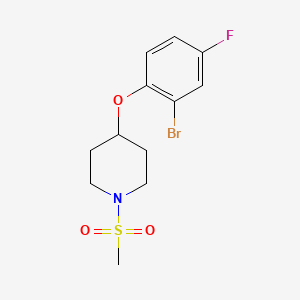
![tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(1-methyl-1,2-dihydroimidazol-1-ium-3-carbonyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate;iodide](/img/structure/B12607880.png)
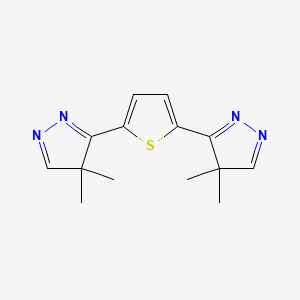
![Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]-](/img/structure/B12607888.png)
![Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12607899.png)
